4-Amino-3-ethylbenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of 4-Amino-3-ethylbenzonitrile involves several steps, including the nitrosation reaction and sequential Iron(III)-catalyzed C-C bond cleavage of 2-arylindoles, leading to a variety of 2-aminobenzonitriles prepared from 2-arylindoles in good to excellent yields. This process has been highlighted as a method for rapidly synthesizing benzoxazinones through intramolecular condensation, featuring an inexpensive iron(III) catalyst and gram-scalable preparations (Chen et al., 2018).
Molecular Structure Analysis
The structure and crystal packing of 4-aminobenzonitriles, including 4-amino-3-ethylbenzonitrile, have been studied, revealing the pyramidal character of the amino N atom and its displacement out of the phenyl ring plane. This molecular structure is crucial for understanding the compound's chemical behavior and interactions (Heine et al., 1994).
Chemical Reactions and Properties
Aminobenzonitriles, including 4-amino-3-ethylbenzonitrile, undergo various chemical reactions with halogenoboranes, leading to the formation of amine-halogenoboranes and derivatives through hydrogen halide elimination. These reactions are important for the functionalization and further chemical manipulation of aminobenzonitriles (Meller et al., 1974).
Physical Properties Analysis
The REMPI and ZEKE-PFI study of 4-amino-3-ethylbenzonitrile provides insights into its physical properties, including its S1 ← S0 0 0 0 transition located at 33,578 cm−1 and its adiabatic ionization threshold. This research contributes to the understanding of the compound's spectroscopic behavior and its interaction with light (Alejandro et al., 2006).
Chemical Properties Analysis
The chemical properties of 4-amino-3-ethylbenzonitrile, particularly its intramolecular charge transfer and excited-state behaviors, have been extensively studied. Research indicates that aminobenzonitriles with bulky amino substituents exhibit twisted amino groups in the ground state, affecting their absorption and fluorescence spectra. This behavior is crucial for understanding the electronic and photophysical properties of 4-amino-3-ethylbenzonitrile (Druzhinin et al., 2008).
Scientific Research Applications
Spectroscopic Studies : EtABN has been studied using 2-Colour REMPI and ZEKE-PFI spectroscopy, revealing its rich spectroscopy mainly involving the Ph–Et rocking mode (Alejandro et al., 2006).
Synthesis of Selective Serotonin Receptor Agonists : Derivatives of 4-Amino-3-ethylbenzonitrile have been used in the synthesis of potent serotonin receptor agonists, like 25CN-NBOH, which is utilized as a pharmacological tool in various studies (Kristensen et al., 2021).
Study of Hydrogen-Bonded Complexes : Research on hydrogen-bonded complexes involving 4-Amino-3-ethylbenzonitrile and alcohols like methanol and ethanol has provided insights into solvation sites and optimized geometries (Alejandro et al., 2003).
Crystal Structure Analysis : The structure and crystal packing of various 4-aminobenzonitriles, including derivatives of 4-Amino-3-ethylbenzonitrile, have been analyzed at different temperatures to understand molecular configuration and interactions (Heine et al., 1994).
Development of Photovoltaic Devices : 4-Amino-3-ethylbenzonitrile derivatives have been used in the fabrication of organic-inorganic photodiode devices, demonstrating their potential in photovoltaic applications (Zeyada et al., 2016).
Investigations into Ultrafast Charge Transfer : Studies on ultrafast charge transfer and internal conversion with tetrafluoro-aminobenzonitriles, including 4-Amino-3-ethylbenzonitrile derivatives, have provided insights into intramolecular interactions and electronic transitions (Galievsky et al., 2005).
Safety And Hazards
4-Amino-3-ethylbenzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic in contact with skin, harmful if swallowed or inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
4-amino-3-ethylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-8-5-7(6-10)3-4-9(8)11/h3-5H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHLABDNVQLZIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370682 | |
Record name | 4-Amino-3-ethylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-ethylbenzonitrile | |
CAS RN |
170230-87-2 | |
Record name | 4-Amino-3-ethylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-3-ethylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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